molecular formula C21H20N2O B5741979 N'-(4-methylphenyl)-2,2-diphenylacetohydrazide

N'-(4-methylphenyl)-2,2-diphenylacetohydrazide

Cat. No.: B5741979
M. Wt: 316.4 g/mol
InChI Key: BFHWWTZZHLQVJC-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)-2,2-diphenylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a 4-methylphenyl and 2,2-diphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-methylphenyl)-2,2-diphenylacetohydrazide typically involves the reaction of 4-methylphenylhydrazine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the solubility of the reactants and products.

Chemical Reactions Analysis

Types of Reactions: N’-(4-methylphenyl)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of hydrazines or primary amines.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

N’-(4-methylphenyl)-2,2-diphenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)-2,2-diphenylacetohydrazide involves its interaction with various molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl rings can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

N’-(4-methylphenyl)-2,2-diphenylacetohydrazide can be compared with other hydrazide derivatives, such as:

    N’-(4-nitrophenyl)-2,2-diphenylacetohydrazide: Similar structure but with a nitro group instead of a methyl group, which can affect its reactivity and biological activity.

    N’-(4-chlorophenyl)-2,2-diphenylacetohydrazide:

    N’-(4-methoxyphenyl)-2,2-diphenylacetohydrazide: The presence of a methoxy group can alter its solubility and interaction with biological targets.

Properties

IUPAC Name

N'-(4-methylphenyl)-2,2-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-16-12-14-19(15-13-16)22-23-21(24)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20,22H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHWWTZZHLQVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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